1-Methoxypiperazine
CAS No.: 157517-72-1
Cat. No.: VC8077594
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157517-72-1 |
|---|---|
| Molecular Formula | C5H12N2O |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | 1-methoxypiperazine |
| Standard InChI | InChI=1S/C5H12N2O/c1-8-7-4-2-6-3-5-7/h6H,2-5H2,1H3 |
| Standard InChI Key | DGUWRXBLZVOIFX-UHFFFAOYSA-N |
| SMILES | CON1CCNCC1 |
| Canonical SMILES | CON1CCNCC1 |
Introduction
Chemical Identity and Physicochemical Properties
1-Methylpiperazine (C₅H₁₂N₂) is a six-membered ring compound with a methyl group attached to one nitrogen atom. Its molecular weight is 100.16 g/mol, and it exists as a clear, hygroscopic liquid at room temperature . Key physicochemical parameters include:
The compound’s basicity (pKa ~9.09) enables its reactivity in nucleophilic substitutions, while its bifunctional structure (two nitrogen atoms) allows for diverse derivatization .
Synthesis and Industrial Production
Green Synthesis Methodology
A two-step protocol dominates modern production:
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Aminolysis Reaction: Di-methyl oxalate reacts with N-methylethylenediamine to form 1-methylpiperazine-2,3-dione .
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Catalytic Hydrogenation: The intermediate undergoes hydrogenation using Raney nickel (150–200°C, 3–5 MPa), achieving 98.34% conversion and 96.72% selectivity .
This method minimizes byproducts and aligns with green chemistry principles by avoiding hazardous reagents .
Economic and Environmental Advantages
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Raw material cost reduction (N-methylethylenediamine is inexpensive).
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
1-Methylpiperazine serves as a precursor for:
Its role in synthesizing imatinib mesylate (a leukemia drug) underscores its importance in oncology .
Polymer Chemistry
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Epoxy Curing Agents: Enhances crosslinking in polyurethanes and polyamides .
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Anion-Exchange Resins: Functionalized stationary phases for chromatography .
Lignin Valorization
Recent studies highlight its utility in lignin extraction from biomass, promoting sustainable biorefineries .
Analytical Characterization
Spectroscopic Data
Chromatographic Methods
Environmental Impact and Biodegradation
Ecotoxicity
Waste Management
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